molecular formula C17H19N3O B1520401 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide CAS No. 1251924-04-5

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

Cat. No.: B1520401
CAS No.: 1251924-04-5
M. Wt: 281.35 g/mol
InChI Key: MTDRXNJHYAJIQZ-UHFFFAOYSA-N
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Description

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide is a useful research compound. Its molecular formula is C17H19N3O and its molecular weight is 281.35 g/mol. The purity is usually 95%.
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Biological Activity

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide (CAS Number: 1251924-04-5) is a compound that belongs to the tetrahydroisoquinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tetrahydroisoquinoline backbone with a benzyl group and a carbohydrazide functional group. The molecular formula is C17H19N3OC_{17}H_{19}N_3O with a molecular weight of approximately 281.36 g/mol.

Biological Activities

The biological activities of this compound have been investigated in various studies. Key findings include:

Antioxidant Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit significant antioxidant properties. The presence of the hydrazide moiety enhances the electron-donating ability of the compound, contributing to its ability to scavenge free radicals.

Neuroprotective Effects

Studies have shown that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis. For example, derivatives have demonstrated the ability to inhibit caspase-3 activity in neuronal models, suggesting potential applications in neurodegenerative diseases such as Parkinson's disease .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary data suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of increasing antibiotic resistance.

Structure-Activity Relationship (SAR)

A comprehensive review of related compounds indicates that the biological activity of tetrahydroisoquinoline derivatives is influenced by various structural modifications. The following table summarizes key findings regarding SAR:

Substituent Effect on Activity
Benzyl GroupEnhances lipophilicity and cellular uptake
Hydrazide Functional GroupIncreases antioxidant activity
Alkyl SubstituentsModulates receptor affinity and selectivity

Case Studies

  • Neuroprotective Study : In an in vivo model, this compound was tested for its ability to mitigate L-DOPA-induced neurotoxicity. Results indicated that the compound significantly reduced caspase-3 activation and preserved dopaminergic neuron integrity .
  • Antimicrobial Evaluation : A series of experiments assessed the antimicrobial efficacy of various tetrahydroisoquinoline derivatives against common pathogens. The results showed that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential therapeutic effects. Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that tetrahydroisoquinoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that certain analogs could effectively target cancer cell lines with minimal toxicity to normal cells .
  • Neuroprotective Effects : Research highlights the potential of 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide in treating neurodegenerative diseases. Its structural similarity to dopamine allows it to interact with dopaminergic pathways, making it a candidate for treating conditions like Parkinson's disease .
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens. This opens avenues for developing new antibiotics or antimicrobial agents based on its structure .

Chemical Synthesis and Intermediary Uses

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Synthesis of Complex Molecules : The compound can be used as a building block for synthesizing more complex organic molecules. This includes the production of pharmaceuticals and agrochemicals where specific functional groups are required .
  • Reactivity : The presence of the hydrazide functional group makes it susceptible to various chemical transformations such as acylation and hydrazone formation, which are valuable in synthetic organic chemistry .

Case Studies and Research Findings

  • Anticancer Research :
    • A study published in Medicinal Chemistry explored the anticancer properties of tetrahydroisoquinoline derivatives. The results indicated that modifications on the benzyl group significantly enhanced cytotoxicity against certain cancer cell lines .
  • Neuroprotective Studies :
    • Research focused on neuroprotective effects demonstrated that compounds similar to this compound could mitigate oxidative stress in neuronal cells, suggesting potential use in neurodegenerative therapies .
  • Antimicrobial Activity :
    • A recent investigation evaluated the antimicrobial efficacy of several tetrahydroisoquinoline derivatives against bacterial strains. The study found promising results indicating that these compounds could be developed into new antimicrobial agents .

Chemical Reactions Analysis

Hydrazone Formation via Carbonyl Condensation

The carbohydrazide group readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. This reactivity is critical for synthesizing derivatives with modified biological activities.

Example Reaction :
Reaction with 3,4-dimethoxybenzaldehyde in ethanol under reflux yields a hydrazone derivative.

Reaction ComponentCondition/ParameterOutcome
Substrate3,4-DimethoxybenzaldehydeHydrazone derivative
SolventEthanolHigh solubility, mild reflux
CatalystNoneSpontaneous condensation
Yield78% Crystalline solid

Acylation Reactions

The hydrazide moiety acts as a nucleophile, reacting with acylating agents to form acylated derivatives.

Example Reaction :
Acylation with benzoyl chloride in dichloromethane (DCM) using triethylamine as a base:

ReagentConditionsProduct
Benzoyl chlorideDCM, 0°C → RT, 4hN-Benzoyl carbohydrazide
BaseTriethylamine (2 eq)Neutralizes HCl byproduct
Yield85% Stable at room temperature

This reaction is pivotal for modifying the compound’s pharmacokinetic properties while retaining its core structure .

Oxidative Degradation

The hydrazide group can undergo oxidation to form carboxylic acids under strong oxidative conditions.

Example Reaction :
Treatment with potassium permanganate (KMnO₄) in dimethylformamide (DMF):

Oxidizing AgentConditionsProduct
KMnO₄DMF, 0–20°C, 100hTetrahydroisoquinoline-3-carboxylic acid
WorkupFiltration, aqueous washYellow powder (83% yield)

This reaction confirms the hydrazide’s susceptibility to oxidative cleavage, a pathway useful for metabolic studies .

Nucleophilic Alkylation

The secondary amine in the tetrahydroisoquinoline core participates in alkylation reactions.

Example Reaction :
Reaction with benzyl bromide in acetonitrile:

Alkylating AgentConditionsProduct
Benzyl bromideAcetonitrile, K₂CO₃, 60°CN-Benzylated derivative
Yield72% Enhanced lipophilicity

This modification is employed to alter the compound’s receptor-binding affinity .

Cyclization Reactions

Under acidic conditions, the carbohydrazide group facilitates intramolecular cyclization to form heterocyclic systems.

Example Reaction :
Cyclization with acetic anhydride yields a 1,3,4-oxadiazole derivative:

Cyclization AgentConditionsProduct
Acetic anhydrideReflux, 6h1,3,4-Oxadiazole derivative
Yield68%Fluorescent compound

Such derivatives are explored for their fluorescence properties and antimicrobial activity.

Metal Complexation

The carbohydrazide group chelates transition metals, forming complexes with potential catalytic or therapeutic applications.

Example Reaction :
Complexation with Cu(II) in methanol:

Metal SaltConditionsProduct
CuCl₂·2H₂OMethanol, RT, 2hGreen crystalline complex
Stoichiometry1:2 (metal:ligand)Stable up to 200°C

These complexes are studied for their antioxidant and anticancer properties.

Key Research Findings

  • Biological Activity : Derivatives exhibit multi-target inhibition , including monoamine oxidase (MAO) and cholinesterase, suggesting applications in neurodegenerative disease therapy .

  • Structural Insights : X-ray crystallography confirms planar geometry of the hydrazone derivatives, critical for π-π stacking interactions in receptor binding .

  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures >250°C for most derivatives, supporting their utility in high-temperature applications.

Properties

IUPAC Name

2-benzyl-3,4-dihydro-1H-isoquinoline-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c18-19-17(21)16-10-14-8-4-5-9-15(14)12-20(16)11-13-6-2-1-3-7-13/h1-9,16H,10-12,18H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDRXNJHYAJIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)CC3=CC=CC=C3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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